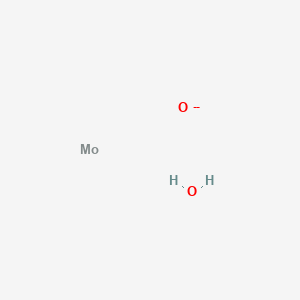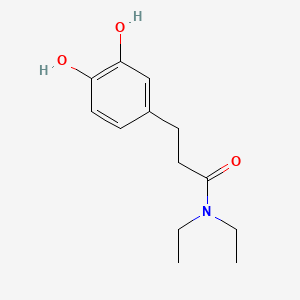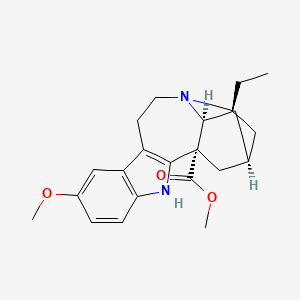
Pentaerythrityl tetrachloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pentaerythrityl tetrachloride and its derivatives involves several chemical reactions, often aiming at modifying its structure for specific applications. An efficient method involves reacting pentaerythritol with thionyl chloride to produce this compound with a yield of 92.35% (Lu Jun-jing, 2012). This method highlights the role of reaction conditions, such as material ratio, temperature, and time, in optimizing the yield.
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been extensively studied, revealing intricate details about their geometric configurations and intermolecular interactions. Studies utilizing X-ray diffraction techniques have provided insights into their crystal structures, demonstrating the flexibility of the pentaerythrityl core and its ability to adopt conformations that facilitate complex molecular assemblies (D. Laliberté, Thierry Maris, P. E. Ryan, J. Wuest, 2006).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its versatile chemical properties. For example, its reaction with diethyl phosphorochloridate yields different derivatives, depending on the equivalents of reactants used, showcasing its reactivity and potential for forming diverse compounds (B. Dhawan, D. Redmore, 1987).
Wissenschaftliche Forschungsanwendungen
1. Use in Anti-Anginal Therapy
Pentaerythrityl tetrachloride has been studied for its role in anti-anginal therapy. An observational study assessed the impact of discontinuing PETN reimbursability in Germany, highlighting its common prescription as a long-acting nitrate for angina pectoris (Grimmsmann, Chenot, & Angelow, 2015).
2. Role in Cosmetic Products
Research on this compound includes its application as an antioxidant in cosmetics. Its high molecular weight suggests minimal skin penetration and a low likelihood of systemic toxicity, making it a safe ingredient in cosmetic products (Johnson et al., 2018).
3. Synthesis and Chemical Properties
Studies have focused on the synthesis and chemical properties of this compound. One research outlines its role as an intermediate in the synthesis of various compounds, highlighting its utility in chemical manufacturing processes (Lynch & Dailey, 2003).
4. Kinetic Analysis in Medical Application
This compound has been analyzed for its decomposition kinetics under the influence of thiols, with implications for its medical application in vasodilation and treatment of angina pectoris (Suwitono et al., 2019).
5. Synthesis Catalysis
Research has explored its use in catalysis, such as in the synthesis of pentaerythrityl tetraacetate. This work examines the factors affecting the reaction and the effectiveness of various catalysts, underscoring its significance in chemical synthesis (Cheng Xiao-wei, 2008).
6. Gas Permeation and Membrane Technology
This compound has been investigated in the development of membranes for gas permeation, specifically for CO2 selectivity. This research highlights its potential in environmental and industrial applications (Zhi Wang et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that pentaerythrityl tetranitrate, a nitrate ester of pentaerythrityl, is recognized by the fda to be a coronary vasodilator in the treatment of heart conditions such as angina .
Mode of Action
Pentaerythrityl tetranitrate, a related compound, is known to release free nitric oxide (no) after the denitration reaction, which triggers no-dependent signaling transduction involving soluble guanylate cyclase (sgc) .
Biochemical Pathways
Pentaerythrityl tetranitrate has been shown to target reactive oxygen species generation, leading to changes in mitochondrial antioxidant enzymes and progressive fibrotic remodeling .
Pharmacokinetics
A pharmacokinetic study of rats after intra-arterial administration of pentaerythrityl tetranitrate showed a clearance measured to be 061 +/- 016 L/min/kg .
Result of Action
It was found to halt the changes of mitochondrial antioxidant enzymes and progressive fibrotic remodeling, leading to amelioration of cardiac functional performance in rats with ischemic heart failure .
Biochemische Analyse
Biochemical Properties
Pentaerythrityl tetrachloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for certain halogenase enzymes that catalyze the incorporation of halogen atoms into organic molecules . The nature of these interactions often involves the formation of covalent bonds between the chlorine atoms of this compound and the active sites of the enzymes.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, as cells attempt to mitigate the potential toxic effects of the compound . Additionally, it may disrupt normal cellular metabolism by interfering with enzyme activities that are crucial for metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can inhibit certain dehalogenase enzymes, preventing the removal of halogen atoms from organic molecules . This inhibition can result in the accumulation of halogenated compounds within cells, potentially leading to toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into other chlorinated compounds over time, which may have different biochemical properties and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and enzyme activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been shown to cause liver damage in animal models, likely due to the accumulation of toxic chlorinated compounds . Threshold effects have also been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of halogenated compounds. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of organic molecules . These interactions can lead to the formation of reactive intermediates that may further react with cellular components, potentially causing oxidative stress and cellular damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it may exert its biochemical effects. Additionally, this compound can be distributed to different cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Its localization can also affect its potential to cause cellular damage, depending on the sensitivity of the targeted organelles.
Eigenschaften
IUPAC Name |
1,3-dichloro-2,2-bis(chloromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZGRMZPZLOPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186029 | |
| Record name | Pentaerythrityl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3228-99-7 | |
| Record name | 1,3-Dichloro-2,2-bis(chloromethyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentaerythrityl tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythrityl tetrachloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentaerythrityl tetrachloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentaerythrityl tetrachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2,2-bis(chloromethyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRACHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHR4T8ZQS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B1217882.png)

![5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol](/img/structure/B1217884.png)





